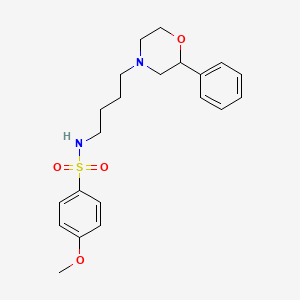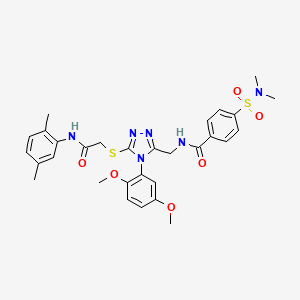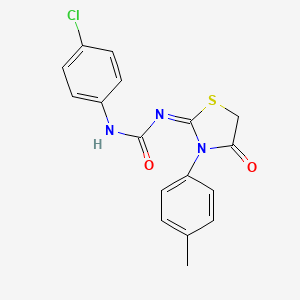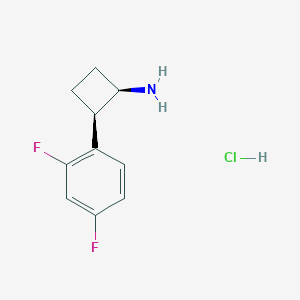![molecular formula C30H28N2O9 B2662033 (S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate CAS No. 1622136-46-2](/img/structure/B2662033.png)
(S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate” is a chemical compound used in various scientific research applications . It offers immense potential due to its unique structural properties and can be utilized for diverse purposes, such as drug discovery, organic synthesis.
Physical and Chemical Properties Analysis
The molecular weight of this compound is 560.551 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available.科学的研究の応用
Synthesis and Structural Modifications
Research in the field of organic chemistry has extensively explored the synthesis and structural modifications of pyrazinoisoquinoline derivatives. Ortín et al. (2010) described the synthesis of tetramic acids with a benzo[f]indolizine skeleton through diastereoselective rearrangements in pyrazino[1,2-b]isoquinolin-4-ones. This process highlights the versatility of the pyrazinoisoquinoline scaffold for generating complex heterocyclic structures with potential biological activity (Ortín et al., 2010).
Antimicrobial and Cytotoxic Activities
The biological activity of pyrazinoisoquinoline derivatives has been a subject of interest due to their antimicrobial and cytotoxic properties. Kamal et al. (2011) synthesized pyrazolothienotetrahydroisoquinoline derivatives and evaluated them as antimicrobial agents, indicating the potential of these compounds in developing new antimicrobial therapies (Kamal et al., 2011). Furthermore, González et al. (2007) investigated the synthesis and cytotoxic activity of pyrazino[1,2-b]-isoquinolines, revealing their potential as chemotherapeutic agents against cancer (González et al., 2007).
Chemical Reactivity and Mechanistic Insights
The chemical reactivity and mechanistic insights into the transformations of pyrazinoisoquinoline derivatives have been studied, providing a deeper understanding of their chemical behavior. Bernáth et al. (1986) performed stereochemical studies on saturated heterocycles, exploring N → O acyl migration and subsequent rearrangements, which are crucial for the synthesis of novel heterocyclic compounds (Bernáth et al., 1986).
Potential Therapeutic Applications
The exploration of pyrazinoisoquinoline derivatives for therapeutic applications has led to the identification of compounds with promising biological activities. For instance, Dai et al. (2017) developed novel Nrf2/ARE inducers bearing the pyrazino[2,1-a]isoquinolin scaffold, demonstrating potent in vitro efficacy and enhanced physicochemical properties for the treatment of oxidative stress-related diseases (Dai et al., 2017).
Safety and Hazards
特性
IUPAC Name |
(11bS)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one;(2S,3S)-2,3-dibenzoyloxybutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8.C12H14N2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-10,13-14H,(H,19,20)(H,21,22);1-4,11,13H,5-8H2/t13-,14-;11-/m01/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTNMEYIXWLYTJ-MCTZVTBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CNCC2=O)C3=CC=CC=C31.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@H](CNCC2=O)C3=CC=CC=C31.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2661955.png)
![Tert-butyl 6-chloro-1h,2h,3h-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2661956.png)
![[(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE](/img/structure/B2661957.png)






![N-[(2,4-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2661971.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea](/img/structure/B2661973.png)
